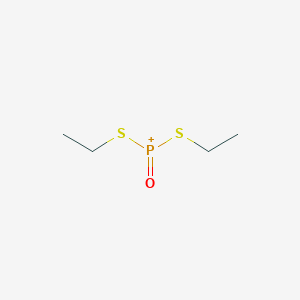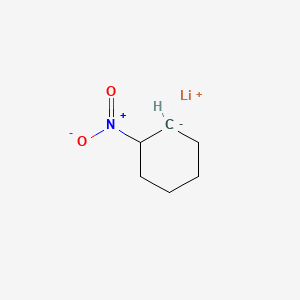![molecular formula C27H47IO2 B14268405 1-[(20-Iodoicosyl)oxy]-4-methoxybenzene CAS No. 156419-81-7](/img/structure/B14268405.png)
1-[(20-Iodoicosyl)oxy]-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(20-Iodoicosyl)oxy]-4-methoxybenzene is an organic compound characterized by the presence of a long iodoalkyl chain attached to a methoxybenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(20-Iodoicosyl)oxy]-4-methoxybenzene typically involves the reaction of 4-methoxyphenol with 20-iodoicosanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the phenol and the iodoalkyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(20-Iodoicosyl)oxy]-4-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of the corresponding hydrocarbon.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-[(20-Iodoicosyl)oxy]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(20-Iodoicosyl)oxy]-4-methoxybenzene involves its interaction with specific molecular targets. The long iodoalkyl chain allows the compound to insert into lipid bilayers, potentially disrupting membrane integrity. Additionally, the methoxybenzene moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1-Iodo-4-methoxybenzene: Lacks the long iodoalkyl chain, making it less amphiphilic.
1-Hexadecyloxy-4-methoxybenzene: Similar structure but with a shorter alkyl chain.
1-(3-Bromopropoxy)-4-methoxybenzene: Contains a bromine atom instead of iodine.
Uniqueness
1-[(20-Iodoicosyl)oxy]-4-methoxybenzene is unique due to its long iodoalkyl chain, which imparts distinct amphiphilic properties. This structural feature enhances its potential for applications in drug delivery and membrane studies, distinguishing it from other similar compounds.
Propiedades
Número CAS |
156419-81-7 |
|---|---|
Fórmula molecular |
C27H47IO2 |
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
1-(20-iodoicosoxy)-4-methoxybenzene |
InChI |
InChI=1S/C27H47IO2/c1-29-26-20-22-27(23-21-26)30-25-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-24-28/h20-23H,2-19,24-25H2,1H3 |
Clave InChI |
XBXMURHCPZHELT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCCCCCCCCCCCCCCCCCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
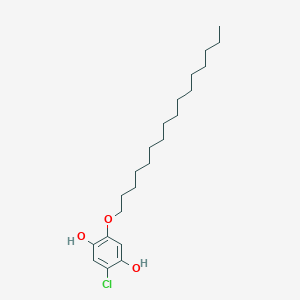
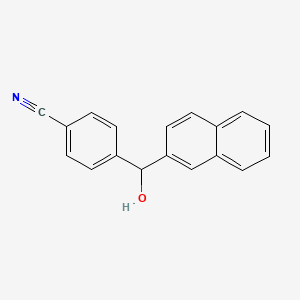
![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)

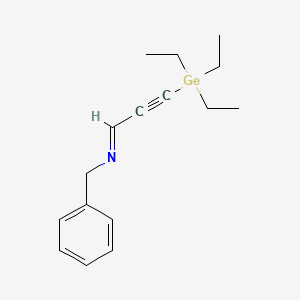
![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
